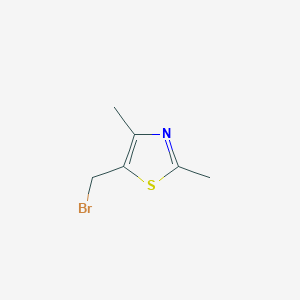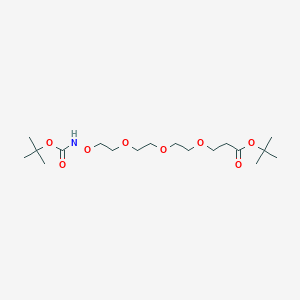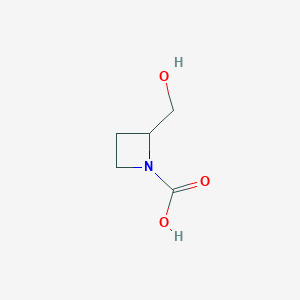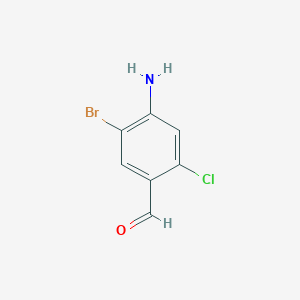
Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine
Overview
Description
Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine is an intriguing compound in the field of organic chemistry, marked by its unique trifluoromethyl and cyclohexyl functional groups. Its structure, characterized by the stereochemistry of the (1R,2S) isomer, imparts specific reactivity and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine can be synthesized using various methods, including:
Reduction: Starting with the corresponding nitro compound, this method involves reduction in the presence of catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂). The reaction is typically carried out at ambient temperature and pressure conditions.
Grignard Reaction: Using organomagnesium compounds to introduce the trifluoromethyl group, followed by cyclization to form the cyclohexyl ring.
Industrial Production Methods
For large-scale production, continuous flow reactors can be employed to maintain reaction efficiency and scalability. Common industrial methods also include:
Catalytic Hydrogenation: This method utilizes metal catalysts and high-pressure hydrogenation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine can undergo oxidation reactions, converting it to its corresponding oxime or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Further reduction can result in the formation of amines or alcohols under catalytic conditions.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclohexyl ring or replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, nitric acid (HNO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Major Products
These reactions often yield products such as trifluoromethylated cyclohexanones, cyclohexanols, and corresponding amines, which can be further utilized in synthesis.
Scientific Research Applications
Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine finds applications across diverse scientific fields:
Chemistry: Serves as an intermediate in the synthesis of various complex organic molecules, especially in the pharmaceutical industry.
Biology: Investigated for its potential as a biochemical probe to study the behavior of trifluoromethyl groups in biological systems.
Medicine: Has promising applications in the development of novel therapeutics, particularly due to its ability to interact with specific biological targets.
Industry: Used in the manufacture of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine involves:
Molecular Targets: Primarily targets enzymes and receptors that interact with the trifluoromethyl group, influencing biological pathways.
Pathways Involved: Modulation of signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) and G-protein coupled receptors (GPCRs), is common.
Comparison with Similar Compounds
(1R,2R)-2-(trifluoromethyl)cyclohexyl)methanamine
(1S,2S)-2-(trifluoromethyl)cyclohexyl)methanamine
Uniqueness: The (1R,2S) stereochemistry provides distinct reactivity and selectivity in biological systems compared to other isomers, making it particularly useful in specific applications.
Properties
IUPAC Name |
[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h6-7H,1-5,12H2/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGOAYQUWPMQDF-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B3247032.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B3247038.png)
![rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis](/img/structure/B3247044.png)
![(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B3247051.png)
